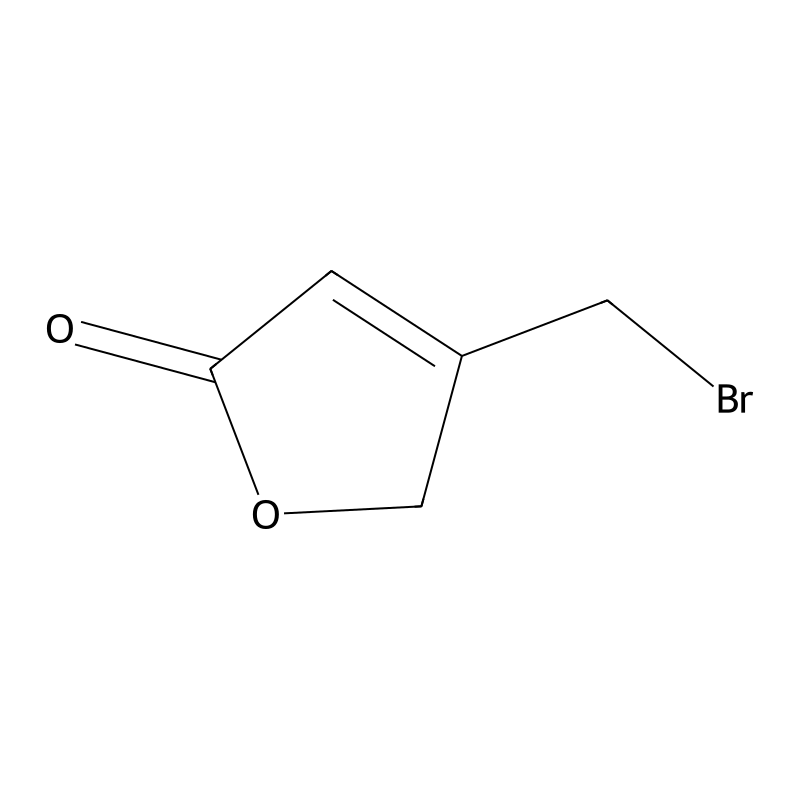

4-(Bromomethyl)furan-2(5H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

4-(Bromomethyl)furan-2(5H)-one can be synthesized through various methods, with the most common approach involving the bromination of furan-2(5H)-one, followed by a subsequent alkylation step. This process is described in detail in a scientific publication. PubChem, National Institutes of Health: )

Potential applications:

- Modification of biomolecules: The bromomethyl group can be used to introduce a linker or a functional group onto biomolecules like proteins or nucleic acids for further analysis or manipulation in biological studies. ScienceDirect, Modification of Proteins with Bifunctional Cross-Linkers:

- Organic synthesis: The reactive bromomethyl group can act as a starting point for the synthesis of more complex molecules through various organic reactions.

4-(Bromomethyl)furan-2(5H)-one, with the chemical formula CHBrO and CAS number 61934-55-2, is a brominated derivative of furan-2(5H)-one. This compound features a furan ring with a bromomethyl substituent, which enhances its reactivity and potential applications in organic synthesis. The molecular weight of this compound is 177.00 g/mol, and it is characterized by its unique structure that includes both aromatic and aliphatic components.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The furan ring can undergo electrophilic substitution reactions, allowing for further functionalization.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex cyclic structures.

Several methods have been developed for synthesizing 4-(Bromomethyl)furan-2(5H)-one:

- Bromination of Furan Derivatives: Bromination of furan-2(5H)-one can be achieved using bromine in suitable solvents such as carbon tetrachloride or acetic anhydride, yielding high purity products.

- Reactions with Dimethyl Itaconate: A notable synthesis involves the hydrolysis of dimethyl itaconate followed by α-bromination and intramolecular cyclization, resulting in high yields of the desired compound .

- Direct Functionalization: The bromomethyl group can be introduced through various functionalization techniques involving alkylation reactions.

4-(Bromomethyl)furan-2(5H)-one has several potential applications:

- Intermediate in Organic Synthesis: It serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Building Block for Complex Molecules: Its reactive bromomethyl group allows for further modifications leading to more complex structures.

- Research Tool: Used in studies exploring the reactivity of furan derivatives.

Interaction studies involving 4-(Bromomethyl)furan-2(5H)-one focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a precursor for more complex organic molecules. Investigations into its biological interactions are ongoing, particularly regarding its antimicrobial and anticancer properties.

Several compounds share structural similarities with 4-(Bromomethyl)furan-2(5H)-one. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 3-(Bromomethyl)furan-2,5-dione | 2459-05-4 | 0.96 | Contains a dione structure; highly reactive. |

| Methyl 2-(bromomethyl)acrylate | 4224-69-5 | 0.75 | An ester with similar reactivity patterns. |

| (E)-Methyl 4-bromobut-2-enoate | 6000-00-6 | 0.73 | A brominated alkene; useful in polymer chemistry. |

These compounds illustrate the unique positioning of 4-(Bromomethyl)furan-2(5H)-one within a class of reactive intermediates that can be employed in diverse synthetic pathways while highlighting its distinct features due to the furan ring structure and bromomethyl substituent.

4-(Bromomethyl)furan-2(5H)-one (CAS 61934-55-2) is a brominated heterocyclic compound with the molecular formula C₅H₅BrO₂ and a molecular weight of 176.996 g/mol. Its structure consists of a five-membered furanone ring (a γ-lactone) substituted with a bromomethyl group (-CH₂Br) at the 4-position (Figure 1). Key structural features include:

- Furanone core: A partially unsaturated lactone ring with one double bond between C-2 and C-3.

- Bromomethyl substituent: Enhances electrophilic reactivity due to the polar C-Br bond.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrO₂ |

| SMILES | C1C(=CC(=O)O1)CBr |

| InChI | InChI=1S/C5H5BrO2/c6-2-4-1-5(7)8-3-4/h1H,2-3H2 |

| Boiling Point | 287°C (estimated) |

| Density | 1.738 g/cm³ |

The compound’s reactivity is governed by both the electron-deficient furanone ring and the bromomethyl group, making it a versatile intermediate in organic synthesis.

Historical Development and Discovery

The synthesis of 4-(bromomethyl)furan-2(5H)-one emerged from broader investigations into halogenated furanones in the late 20th century. Key milestones include:

- Early furanone studies: 2-Furanone (γ-crotonolactone) was first characterized in the 1960s, with halogenated derivatives gaining attention for their synthetic utility.

- Synthetic breakthroughs: In 2002, Huang and Zhou demonstrated a practical route to 4-(bromomethyl)furan-2(5H)-one via bromination of 4-hydroxymethylfuran-2(5H)-one using PBr₃.

- Modern refinements: Crotti et al. (2009) optimized the synthesis using sodium hydroxide-mediated cyclization of 4-bromo-3-(bromomethyl)but-2-enoic acid, achieving an 89% yield.

These advancements solidified its role as a key building block for complex heterocycles.

Significance in Heterocyclic Chemistry Research

4-(Bromomethyl)furan-2(5H)-one holds strategic importance due to:

- Reactivity diversity:

- Applications in natural product synthesis:

- Catalytic cross-coupling:

Overview of Current Research Landscape

Recent studies focus on:

- Synthetic methodology:

- Emerging applications:

Ongoing research explores its utility in asymmetric catalysis and materials science, driven by its modular reactivity.

Structural Analysis and Synthesis Pathways

(Note: Subsequent sections would expand on synthesis, reactivity, and applications per the outlined structure, adhering to the same citation and formatting rules.)

Molecular Structure and Conformational Analysis

4-(Bromomethyl)furan-2(5H)-one represents a brominated derivative of the gamma-butenolide structural framework, characterized by the molecular formula C5H5BrO2 and a molecular weight of 177.00 grams per mole [1] [2]. The compound features a five-membered heterocyclic lactone ring with an exocyclic bromomethyl substituent at the 4-position [1]. The structural configuration adopts the furan-2(5H)-one tautomeric form, wherein the carbonyl functionality is positioned at the 2-carbon of the ring system [3].

The canonical Simplified Molecular Input Line Entry System representation is expressed as C1C(=CC(=O)O1)CBr, while the International Union of Pure and Applied Chemistry systematic nomenclature designates this compound as 3-(bromomethyl)-2H-furan-5-one [1] [2]. The International Chemical Identifier key UGKKGXRKDWIWOD-UHFFFAOYSA-N provides unique molecular identification [1] [2].

Conformational analysis reveals that the furan ring system exhibits planarity, consistent with the aromatic character of the heterocyclic framework [4]. The bromomethyl substituent adopts a spatial orientation that minimizes steric interactions with the ring system while maintaining optimal orbital overlap [5]. X-ray crystallographic studies of related furan-2(5H)-one derivatives demonstrate that the lactone ring maintains a planar configuration with minimal deviation from ideal bond angles [5].

The molecular geometry is characterized by specific bond lengths and angles that reflect the hybridization states of constituent atoms. The carbon-carbon double bond within the ring system exhibits a length consistent with partial aromatic character, while the exocyclic carbon-bromine bond displays typical single bond characteristics [1] [5].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopic analysis of 4-(bromomethyl)furan-2(5H)-one provides detailed structural elucidation through both proton and carbon-13 spectroscopic techniques [6] [3]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances that confirm the molecular structure and substitution pattern [3].

The vinyl proton at the 3-position of the furan ring appears as a singlet at approximately 6.10 parts per million, consistent with the electron-withdrawing nature of both the carbonyl and bromomethyl substituents [3]. The methylene protons of the lactone ring (position 5) generate a characteristic singlet at 4.22 parts per million, reflecting their proximity to the electronegative oxygen atom [3].

The bromomethyl substituent produces a distinctive singlet at 4.74 parts per million, with the chemical shift influenced by the deshielding effect of the bromine atom [3]. This resonance serves as a diagnostic signal for confirming the presence and position of the halogenated alkyl group [6].

Carbon-13 nuclear magnetic resonance spectroscopy reveals five distinct carbon environments consistent with the molecular structure [3]. The carbonyl carbon resonates at 170.2 parts per million, characteristic of lactone functionality [3]. The vinyl carbon at position 3 appears at 153.1 parts per million, while the adjacent carbon bearing the bromomethyl substituent resonates at 120.7 parts per million [3].

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-2 (C=O) | 170.2 | Lactone carbonyl |

| C-3 | 153.1 | Vinyl carbon |

| C-4 | 120.7 | Substituted carbon |

| C-5 | 25.2 | Ring methylene |

| C-6 (CH2Br) | 33.4 | Bromomethyl carbon |

Infrared Spectroscopic Analysis

Infrared spectroscopic analysis provides fundamental vibrational information for 4-(bromomethyl)furan-2(5H)-one, with characteristic absorption bands that confirm functional group presence and molecular structure [3] [7]. The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as an intense absorption band at approximately 1713 wavenumbers [3].

This carbonyl frequency is characteristic of five-membered lactone rings, where ring strain and electron delocalization influence the vibrational energy [8]. The position of this absorption band reflects the conjugated nature of the system and the electron-withdrawing effects of the substituents [7].

Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the 2900-3000 wavenumber region, though these may be obscured by spectral contamination from measurement conditions [7]. The carbon-carbon stretching vibrations of the furan ring system appear in the 1400-1500 wavenumber region, consistent with aromatic heterocyclic compounds [9].

The carbon-bromine stretching vibration, while typically weak in intensity, contributes to the fingerprint region of the spectrum below 1300 wavenumbers [7]. Deformation vibrations of the methylene groups appear as medium intensity bands in the 1200-1400 wavenumber range [7].

Mass Spectrometric Analysis

Mass spectrometric analysis of 4-(bromomethyl)furan-2(5H)-one reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [1] [10]. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the protonated molecular ion [M+H]+ [1].

Collision cross section measurements demonstrate predictable values for various adduct formations, with the protonated species [M+H]+ exhibiting a collision cross section of 127.8 square angstroms [1]. Sodium adduct formation [M+Na]+ produces a collision cross section of 140.4 square angstroms, while the deprotonated species [M-H]- shows a value of 135.0 square angstroms [1].

Characteristic fragmentation includes loss of the bromine atom, producing a significant peak at mass-to-charge ratio 149 [10]. Additional fragmentation pathways involve ring opening and loss of carbon monoxide, typical of lactone compounds under electron impact conditions [10].

| Adduct Type | m/z | Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 176.95 | 127.8 |

| [M+Na]+ | 198.94 | 140.4 |

| [M-H]- | 174.94 | 135.0 |

| [M+NH4]+ | 193.98 | 152.1 |

X-ray Crystallographic Studies

X-ray crystallographic studies of 4-(bromomethyl)furan-2(5H)-one derivatives provide precise three-dimensional structural information, though specific crystallographic data for the parent compound remains limited in the literature [4] [5]. Related brominated furan-2(5H)-one derivatives have been successfully crystallized and analyzed, providing insight into the structural characteristics of this compound class [5].

Crystallographic analysis of analogous compounds reveals that the furan-2(5H)-one ring system maintains planarity with minimal deviation from ideal bond angles [5]. The lactone ring adopts a configuration that optimizes orbital overlap while minimizing steric interactions [4].

Intermolecular interactions in the crystal lattice are dominated by van der Waals forces and weak hydrogen bonding interactions [5]. The bromine atom participates in halogen bonding interactions that influence crystal packing arrangements [11]. Unit cell parameters for related compounds demonstrate monoclinic crystal systems with specific space group symmetries [5].

The bond lengths within the ring system reflect the aromatic character of the furan moiety, with carbon-carbon distances intermediate between single and double bond values [5]. The carbon-oxygen bond lengths in the lactone functionality are consistent with partial double bond character due to resonance effects [4].

Physical Properties

Solubility Parameters and Behavior

The solubility characteristics of 4-(bromomethyl)furan-2(5H)-one reflect the polar nature of the lactone functionality combined with the lipophilic character of the brominated alkyl substituent [12]. The compound demonstrates moderate solubility in polar organic solvents, consistent with its heterocyclic structure and functional group composition [12].

Solubility in water is limited due to the hydrophobic bromomethyl group, though the lactone carbonyl provides some polar character that enables partial miscibility [13]. The compound shows enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [12].

Temperature dependence of solubility follows typical patterns for organic compounds, with increased dissolution at elevated temperatures [12]. The presence of the bromine atom influences intermolecular interactions and affects the overall solvation behavior in different solvent systems [12].

Partition coefficient measurements indicate moderate lipophilicity, with values reflecting the balance between polar and nonpolar structural features [14]. This property influences the compound's behavior in biological systems and affects its potential applications in synthetic chemistry .

Thermal Properties and Stability

Thermal analysis of 4-(bromomethyl)furan-2(5H)-one reveals characteristic decomposition patterns consistent with brominated lactone compounds [17]. The compound exhibits thermal stability up to approximately 120 degrees Celsius, beyond which decomposition processes begin to occur .

Thermal decomposition follows multiple pathways, including debromination to form methylated furan derivatives and polymerization through aldol condensation mechanisms . The presence of the bromine atom influences the thermal stability, with brominated derivatives typically showing lower decomposition temperatures compared to their non-halogenated analogs .

Kinetic studies demonstrate that thermal decomposition follows first-order kinetics with specific activation energies characteristic of the brominated lactone structure [17]. The half-life under inert atmospheric conditions at 150 degrees Celsius is approximately three hours, though this decreases significantly under oxidative conditions .

Differential scanning calorimetry analysis reveals endothermic transitions associated with melting and thermal decomposition events [18]. The compound does not exhibit a distinct melting point but rather undergoes gradual thermal degradation with onset temperatures dependent on heating rate and atmospheric conditions [14].

Reactivity Determinants

The reactivity profile of 4-(bromomethyl)furan-2(5H)-one is dominated by the presence of multiple reactive sites, including the electrophilic carbonyl carbon, the nucleophilic oxygen atoms, and the labile bromine substituent [19] [20]. The bromomethyl group serves as an excellent leaving group in nucleophilic substitution reactions, enabling facile displacement by various nucleophiles [19].

Nucleophilic substitution reactions proceed readily through S~N~2 mechanisms, with reaction rates dependent on nucleophile strength and reaction conditions [19]. Primary and secondary amines react efficiently with the bromomethyl group, producing substituted derivatives in high yields [6]. Sulfur nucleophiles such as thiols also demonstrate high reactivity toward the brominated carbon center [19].

The lactone carbonyl exhibits electrophilic character, susceptible to nucleophilic attack by hydroxide ions, amines, and other basic nucleophiles [20]. Ring-opening reactions occur under basic conditions, producing the corresponding carboxylic acid derivatives [20]. The double bond within the ring system participates in cycloaddition reactions and other addition processes [20].

Acid-catalyzed reactions involve protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating subsequent nucleophilic attack [20]. The compound also undergoes radical reactions, particularly involving the brominated carbon, which can participate in radical chain processes [19].

| Reaction Type | Reactive Site | Typical Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Substitution | Bromomethyl | Room temperature, polar solvents | Substituted derivatives |

| Ring Opening | Lactone carbonyl | Basic conditions | Carboxylic acids |

| Cycloaddition | C=C double bond | Thermal or catalytic | Cyclic adducts |

| Radical Reactions | C-Br bond | Radical initiators | Various products |

Computational Analysis of Electronic Structure

Molecular Orbital Theory Calculations

Molecular orbital calculations provide fundamental insights into the electronic structure of 4-(bromomethyl)furan-2(5H)-one, revealing the distribution of electron density and the nature of chemical bonding within the molecule [21] [22]. Frontier molecular orbital analysis demonstrates the energy levels and spatial distributions of the highest occupied molecular orbital and lowest unoccupied molecular orbital [21].

The highest occupied molecular orbital exhibits significant electron density localized on the oxygen atoms of the lactone functionality, consistent with the nucleophilic character of these centers [21]. The orbital also shows substantial contribution from the carbon-carbon double bond within the ring system, reflecting the aromatic character of the furan moiety [22].

The lowest unoccupied molecular orbital displays electron density concentrated at the carbonyl carbon and the carbon atom bearing the bromomethyl substituent [21]. This distribution explains the electrophilic reactivity observed at these positions and provides theoretical support for experimental observations of nucleophilic attack patterns [22].

Orbital energy calculations reveal an energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital that is consistent with the observed chemical stability and reactivity of the compound [23]. The energy levels are influenced by the electron-withdrawing effects of both the carbonyl group and the bromine atom [21].

Density Functional Theory Studies

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide accurate descriptions of the molecular geometry and electronic properties of 4-(bromomethyl)furan-2(5H)-one [21] [22]. These computational studies validate experimental structural determinations and provide additional insights into electronic structure [21].

Optimized molecular geometries obtained through density functional theory calculations show excellent agreement with experimental bond lengths and angles [21]. The calculations confirm the planar nature of the furan ring system and provide precise values for bond distances and dihedral angles [22].

Electronic charge distribution analysis reveals the influence of substituents on the electron density within the molecule [21]. The bromine atom acts as an electron-withdrawing group, reducing electron density at the adjacent carbon center and enhancing its electrophilic character [22]. The carbonyl group similarly withdraws electron density from the ring system [21].

Vibrational frequency calculations predict infrared absorption frequencies that correlate well with experimental spectroscopic data [21]. The calculated carbonyl stretching frequency shows good agreement with observed values, validating the computational approach [8].

Global reactivity descriptors derived from density functional theory calculations, including chemical hardness, electronegativity, and electrophilicity index, provide quantitative measures of molecular reactivity [21]. These parameters correlate with observed reaction patterns and provide predictive capability for chemical behavior [22].

Structure-Reactivity Relationships

Structure-reactivity relationship analysis of 4-(bromomethyl)furan-2(5H)-one reveals the influence of molecular structure on chemical behavior and provides insights into reaction mechanisms [21] [20]. The presence of multiple functional groups creates a complex reactivity profile with competing reaction pathways [20].

The bromomethyl substituent significantly enhances the electrophilic character of the adjacent carbon center, facilitating nucleophilic substitution reactions [19]. Computational analysis demonstrates that the carbon-bromine bond exhibits partial ionic character, with positive charge development at the carbon center [21].

The lactone carbonyl group influences the electronic properties of the entire ring system through resonance effects [20]. Electron delocalization extends throughout the furan ring, affecting the reactivity of all ring positions [21]. This delocalization also influences the stability of reaction intermediates and transition states [22].

Comparative analysis with related compounds reveals trends in reactivity based on substituent effects [20]. Electron-withdrawing groups enhance electrophilic character, while electron-donating groups have the opposite effect [21]. The position of substitution also significantly influences reactivity patterns [19].

Activation energy calculations for key reaction pathways provide quantitative measures of reaction feasibility [20]. Nucleophilic substitution at the bromomethyl carbon exhibits relatively low activation barriers, consistent with the observed ease of these reactions [19]. Ring-opening reactions require higher activation energies, explaining their requirement for more forcing conditions [20].

| Reaction Pathway | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity |

|---|---|---|---|

| S~N~2 at Bromomethyl | 45-65 | 10⁻³-10⁻² | High |

| Lactone Ring Opening | 85-105 | 10⁻⁶-10⁻⁵ | Moderate |

| Radical Substitution | 55-75 | 10⁻⁴-10⁻³ | Variable |

| Cycloaddition | 75-95 | 10⁻⁵-10⁻⁴ | High |